![molecular formula C8H8O B1332364 Bicyclo[4.2.0]octa-1,3,5-trien-7-ol CAS No. 35447-99-5](/img/structure/B1332364.png)

Bicyclo[4.2.0]octa-1,3,5-trien-7-ol

Overview

Description

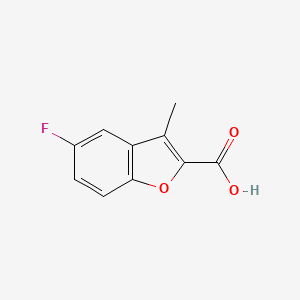

“Bicyclo[4.2.0]octa-1,3,5-trien-7-ol” is a chemical compound with the molecular formula C8H8O . It has an average mass of 120.148 Da and a monoisotopic mass of 120.057518 Da .

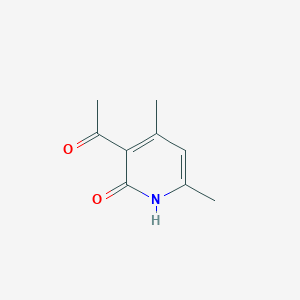

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, “Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane” was synthesized via a three-stage synthesis starting from benzocyclobutene and (2-bromo-vinyl)-benzene . Another example is the preparation of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes using a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium(I) complex .Molecular Structure Analysis

The molecular structure of “Bicyclo[4.2.0]octa-1,3,5-trien-7-ol” can be analyzed using various spectroscopic techniques. The compound has a bicyclic structure with an oxygen atom attached to the 7th carbon .Physical And Chemical Properties Analysis

“Bicyclo[4.2.0]octa-1,3,5-trien-7-ol” has a density of 1.2±0.1 g/cm3, a boiling point of 244.2±19.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 50.9±3.0 kJ/mol and a flash point of 81.4±13.7 °C . The compound has a molar refractivity of 35.4±0.3 cm3 .Scientific Research Applications

Silicon Organic Compounds

Bicyclo[4.2.0]octa-1,3,5-trien-7-ol is used in the synthesis of silicon organic compounds, which serve as intermediates in various syntheses and as target substances in industrial chemistry. These compounds, such as polysiloxanes and polysilanes, are known for enhancing adhesion, increasing mechanical and dielectric properties of composites, improving dispersion of pigments, and providing crosslinking .

Polymerization and Material Chemistry

The compound is integral in the polymerization process, particularly in the development of hybrid silanes or siloxanes containing monomers. The polymerization occurs due to the presence of acrylate, silocyclobutene groups, alkenes, etc., and the crosslinking provides a benzocyclobutene fragment capable of thermal opening with the formation of active o-xylylenes .

Optical Plastics

In material chemistry, the inclusion of adamantyl moieties, which can be synthesized from 1-Hydroxy-benzocyclobutene, gives materials excellent properties. These polymers are valuable as optical plastics for lenses, viewfinders, data storage media, light-diffusing elements, etc., due to their high refractive index and low optical dispersion .

Thermal Stability in Polymers

The introduction of adamantyl moieties, derived from 1-Hydroxy-benzocyclobutene, into polymer structure increases the thermal stability of the polymer. This is particularly beneficial for applications that require materials to withstand high temperatures without degrading .

Dielectric Properties in Insulation Materials

Adamantyl is a non-polar substituent that improves dielectric properties in polymers. This characteristic is crucial for insulation materials, especially in the development of microelectronics where high-performance interlevel dielectric materials with extremely low dielectric constant and loss factor are required .

Microelectronics and Photonics

Benzocyclobutene-based monomers and oligomers, which can be synthesized from 1-Hydroxy-benzocyclobutene, are attractive for applications in microelectronics and photonics. They are used in composites, coatings, and adhesives due to their reactive functional groups, which include cyclohexyl epoxy, glycidyl ether, vinyl ether, and acrylate moieties .

properties

IUPAC Name |

bicyclo[4.2.0]octa-1,3,5-trien-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8-9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLKSDFOCXHYOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340199 | |

| Record name | Bicyclo[4.2.0]octa-1,3,5-trien-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[4.2.0]octa-1,3,5-trien-7-ol | |

CAS RN |

35447-99-5 | |

| Record name | Bicyclo[4.2.0]octa-1,3,5-trien-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bicyclo[4.2.0]octa-1,3,5-trien-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

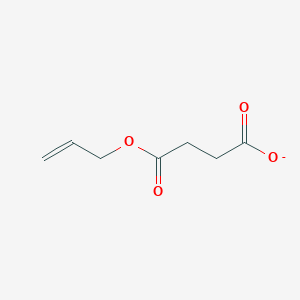

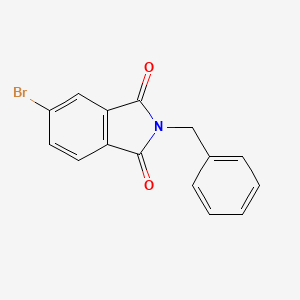

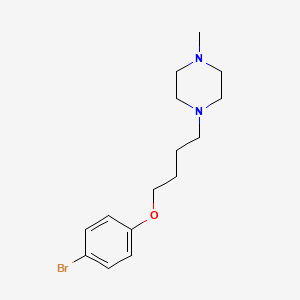

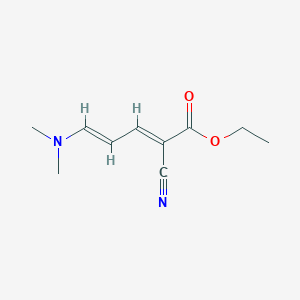

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of finding Bicyclo[4.2.0]octa-1,3,5-trien-7-ol in the Psammaplysilla sp. 1 sponge?

A1: The identification of Bicyclo[4.2.0]octa-1,3,5-trien-7-ol in Psammaplysilla sp. 1 is noteworthy because it contributes to the growing body of evidence suggesting that marine sponges are a rich source of bioactive compounds. While this specific compound's role in the sponge's antimicrobial activity isn't fully elucidated in the research [1, 2], its presence alongside other bioactive compounds warrants further investigation. It could potentially contribute to the observed antimicrobial effects or possess other, yet unexplored, bioactivities.

Q2: The research mentions that Bicyclo[4.2.0]octa-1,3,5-trien-7-ol has been previously found in plants. Does this finding suggest a potential link between marine sponges and terrestrial plants in terms of bioactive compound production?

A2: The presence of Bicyclo[4.2.0]octa-1,3,5-trien-7-ol in both Psammaplysilla sp. 1 and certain plant species raises intriguing questions about potential evolutionary links or convergent evolution of biosynthetic pathways between these seemingly disparate organisms [1, 2]. Further research is needed to determine if the compound is produced by the sponge itself, by symbiotic microorganisms residing within the sponge, or obtained through dietary sources. Understanding the origin and potential functions of Bicyclo[4.2.0]octa-1,3,5-trien-7-ol in both marine and terrestrial environments could offer valuable insights into the ecological roles of this compound and its potential for future applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine](/img/structure/B1332296.png)

acetate](/img/structure/B1332300.png)

![{[4-(Difluoromethoxy)benzoyl]amino}acetic acid](/img/structure/B1332329.png)